molecular formula C10H18O B564265 rac Terpinen-4-ol-d7 CAS No. 1189483-12-2

rac Terpinen-4-ol-d7

Cat. No.: B564265
CAS No.: 1189483-12-2
M. Wt: 161.296
InChI Key: WRYLYDPHFGVWKC-UNAVHCQLSA-N
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Description

rac Terpinen-4-ol-d7 is a deuterated form of Terpinen-4-ol, a naturally occurring monoterpene alcohol. It is primarily known for its antiseptic and antioxidant properties . The compound has a molecular formula of C10H11D7O and a molecular weight of 161.29 . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry.

Biochemical Analysis

Biochemical Properties

Rac Terpinen-4-ol-d7 is known to interact with various enzymes and proteins. For instance, it has been found to downregulate Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key target in pancreatic cancer cells . This interaction significantly reduces the expression of ROCK2, thereby inhibiting the proliferation and mobility of pancreatic cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In pancreatic cancer cells, it suppresses cell proliferation and colony formation, induces apoptosis, and inhibits migration and invasion . In addition, it has been found to cause a dose- and time-dependent decrease in the cell survival of IHMGECs .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activation of the NF-κB and NLRP3 inflammasome . It also reduces the expression of ROCK2, thereby suppressing the malignant biological behavior of pancreatic cancer cells .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. For instance, it has been found to strongly inhibit DNA and RNA biosynthesis in MRSA at 2 hours after treatment by affecting genes and metabolites related to purine and pyrimidine metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been found to alleviate disease activity index (DAI), colon length shortening, colonic pathological damage, and myeloperoxidase (MPO) activities in a dextran sulfate sodium (DSS)-induced experimental colitis model in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to affect glutamine and glutamate metabolism and glycine, serine, and threonine metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Terpinen-4-ol-d7 typically involves the deuteration of Terpinen-4-ol. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration of the hydrogen atoms in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: rac Terpinen-4-ol-d7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form Terpinen-4-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form Terpinen-4-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Terpinen-4-one.

    Reduction: Terpinen-4-ol.

    Substitution: Depending on the nucleophile, various substituted derivatives of Terpinen-4-ol-d7.

Scientific Research Applications

rac Terpinen-4-ol-d7 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness of rac Terpinen-4-ol-d7: The deuterium labeling in this compound provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.

Biological Activity

Rac Terpinen-4-ol-d7 is a deuterated form of terpinen-4-ol, a monoterpene alcohol primarily derived from tea tree oil. Terpinen-4-ol is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and supporting research findings.

Chemical Structure and Properties

This compound retains the core structure of terpinen-4-ol but includes deuterium atoms, which can enhance its stability and bioavailability in biological systems. The chemical structure is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Terpinen-4-ol has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves disruption of microbial cell membranes and inhibition of biofilm formation.

Table 1: Antimicrobial Efficacy of Terpinen-4-ol-d7

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5%
Escherichia coli1.0%
Candida albicans0.25%

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Research has shown that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including prostate and colorectal cancers.

Case Study: Prostate Cancer
In a study involving human prostate cancer cells, this compound was administered at concentrations ranging from 0.005% to 0.1%. The results indicated a dose-dependent inhibition of cell proliferation, with a significant synergistic effect observed when combined with chemotherapeutic agents like oxaliplatin.

Table 2: Growth Inhibition in Prostate Cancer Cells

TreatmentGrowth Inhibition (%)
Control0
This compound (0.005%)20
This compound (0.1%)60
This compound + Oxaliplatin (0.2μM)91

The mechanisms underlying the biological activities of this compound include:

  • Cell Membrane Disruption : Alters membrane permeability in microbial cells.
  • Cytokine Modulation : Reduces inflammatory mediators through inhibition of NF-kB signaling pathways.
  • Apoptosis Induction : Triggers intrinsic apoptotic pathways in cancer cells via activation of caspases.

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYLYDPHFGVWKC-UNAVHCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1(CCC(=CC1)C)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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